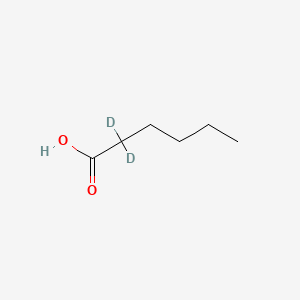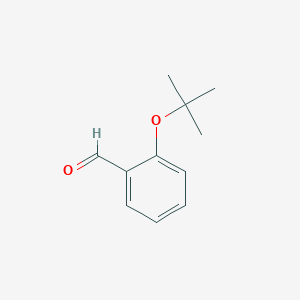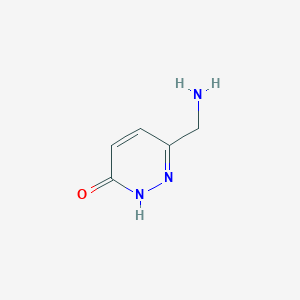
Caproic acid-2,2-d2
Descripción general
Descripción
Caproic acid-2,2-d2 is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Environmental Impact and Production from Organic Waste
Caproic acid is recognized for its potential as a renewable platform chemical, derived notably through a biorefinery process known as chain elongation. This process converts mixed organic waste and ethanol into renewable caproic acids. Environmental assessments, including life cycle assessments (LCA), indicate significant impacts from ethanol use in this chain elongation process, and emphasize the importance of ethanol reduction and extraction solvent recovery efficiency for improving environmental outcomes (Chen, Strik, Buisman, & Kroeze, 2017).
2. Fermentation Processes and Applications
Caproic acid production through anaerobic fermentation is another area of significant research. It finds applications as an antimicrobial agent, animal feed additive, flavor additive, and in the chemical and biofuel industries. The fermentation process involves reverse β-oxidation, utilizing substrates like ethanol or lactic acid. Research has focused on optimizing metabolic pathways, fermentation conditions, and continuous extraction methods to enhance production rates (Cavalcante et al., 2017).
3. Biomedical Applications
In the biomedical field, caproic acid derivatives have been explored for their potential in gene delivery. For instance, caproic acid-grafted chitosan nanocomplexes have been developed for improved plasmid DNA binding, cellular uptake, biocompatibility, and transfection efficiency. This illustrates the potential of caproic acid modifications in enhancing the performance of non-viral gene delivery vectors (Layek & Singh, 2013).
4. Agricultural and Food Industry Applications
Caproic acid has applications in agriculture and the food industry as well. For example, it has been used to prevent the aerobic deterioration of silages, with studies exploring the effectiveness of different amounts and application times of caproic acid in preserving silage quality (Ohyama, Hara, & Masaki, 1977). In the production of Chinese Baijiu, a traditional liquor, caproic acid plays a crucial role as a precursor to ethyl caproate, significantly impacting the beverage's quality. Research in this area focuses on the synthesis pathways and the role of caproic acid-producing bacteria (Yuan et al., 2022).
Mecanismo De Acción
Target of Action
Caproic acid-2,2-d2, also known as 2,2-dideuteriohexanoic acid, primarily targets the Ruminococcaceae bacterium CPB6 . This bacterium has demonstrated potential for caproic acid production from lactate-containing wastewater . The compound also targets proteins such as furin, octanoyltransferase, 3-oxoacyl- [acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14 .
Mode of Action
The compound interacts with its targets, affecting their growth and metabolism. Specifically, Fe2+ and Mg2+ have been found to impact the production of caproic acid and hydrogen gas (H2) in the Ruminococcaceae bacterium CPB6 . Fe2+ positively affects cell proliferation and H2 production while minimally impacting caproic acid production . On the other hand, Mg2+ significantly enhances caproic acid and H2 production .
Biochemical Pathways
The compound affects the biosynthesis pathways of caproic acid and H2 . Fe2+ promotes the expression of the hydrogenase gene, whereas Mg2+ has a negligible effect on hydrogenase expression . Notably, both Fe2+ and Mg2+ inhibit the expression of key genes involved in caproic acid synthesis .
Pharmacokinetics
The compound’s production from organic wastewater suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the production of caproic acid and H2 . The highest levels of H2 production were achieved with the addition of 200 mg/L Fe2+ . Conversely, the optimal yield of caproic acid and H2 was observed in a medium enriched with 300 mg/L Mg2+ .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of Fe2+ and Mg2+ . These ions affect the growth and metabolism of the Ruminococcaceae bacterium CPB6, thereby influencing the production of caproic acid and H2 .
Direcciones Futuras
Caproic acid is an emerging platform chemical with diverse applications . A novel biorefinery process, chain elongation, has been developed to convert mixed organic waste and ethanol into renewable caproic acids . This process may become commercialized in the coming years, and there are numerous ongoing technological and microbiological studies aimed at improving it .
Análisis Bioquímico
Biochemical Properties
Caproic acid-2,2-d2 plays a significant role in biochemical reactions, particularly in the production of biofuels and as an antibacterial and anti-inflammatory agent. It interacts with various enzymes and proteins, including hydrogenase and key enzymes involved in the biosynthesis of caproic acid. The interaction with hydrogenase is crucial for hydrogen gas production, while other enzymes facilitate the conversion of lactate to caproic acid .
Cellular Effects
This compound influences various cellular processes, including cell proliferation and metabolism. It has been observed to enhance cell growth and hydrogen production in certain bacterial strains, such as Ruminococcaceae bacterium CPB6. This compound also affects cell signaling pathways and gene expression, particularly those involved in the biosynthesis of caproic acid and hydrogen .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins. It enhances the expression of the hydrogenase gene, which is crucial for hydrogen production. Additionally, it interacts with enzymes involved in the biosynthesis of caproic acid, influencing their activity and gene expression. These interactions result in increased cell biomass and enhanced production of caproic acid and hydrogen .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the presence of metal ions, such as Fe2+ and Mg2+, can significantly impact the stability and effectiveness of this compound. Over time, these ions can enhance cell proliferation and hydrogen production while minimally affecting caproic acid production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances cell growth and hydrogen production. At higher doses, it may exhibit toxic or adverse effects. The presence of metal ions, such as Fe2+ and Mg2+, can also influence the dosage effects, with Mg2+ significantly enhancing caproic acid and hydrogen production at specific concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biosynthesis of caproic acid and hydrogen. It interacts with enzymes and cofactors that facilitate the conversion of lactate to caproic acid. The presence of metal ions, such as Fe2+ and Mg2+, can influence these metabolic pathways by enhancing cell biomass and the expression of key genes involved in caproic acid and hydrogen production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The presence of metal ions can also impact the transport and distribution of this compound, enhancing its effectiveness in certain cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its activity and function. The presence of metal ions can also affect the subcellular localization of this compound, enhancing its effectiveness in certain biochemical reactions .
Propiedades
IUPAC Name |
2,2-dideuteriohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-BFWBPSQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481163 | |
| Record name | Caproic acid-2,2-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55320-65-5 | |
| Record name | Hexanoic-2,2-d2 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55320-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caproic acid-2,2-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55320-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)
![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)



![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)








